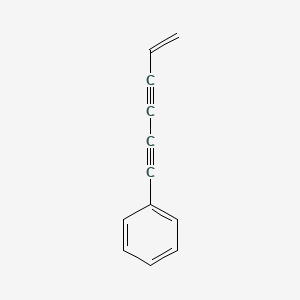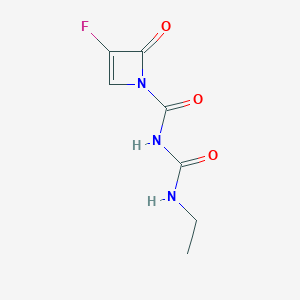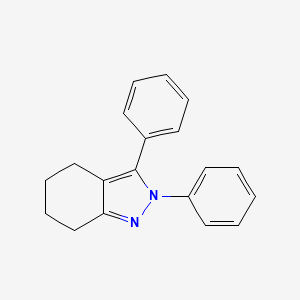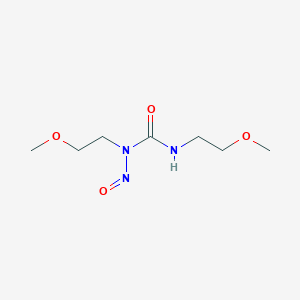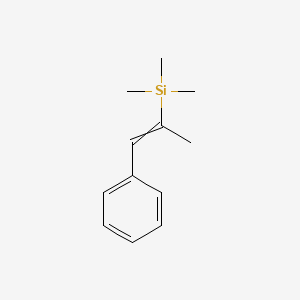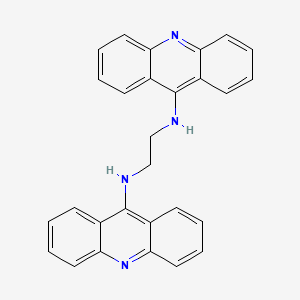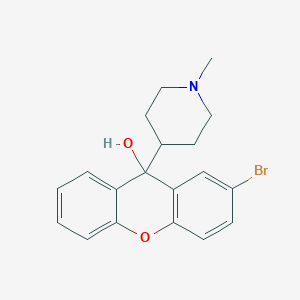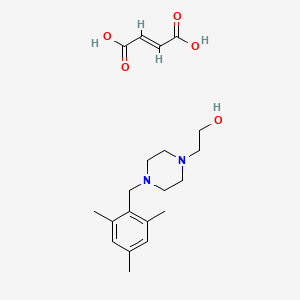
4-((2,4,6-Trimethylphenyl)methyl)-1-piperazineethanol (Z)-2-butenedioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-((2,4,6-Trimethylphenyl)methyl)-1-piperazineethanol (Z)-2-butenedioate is a complex organic compound with a unique structure that combines a piperazine ring with a trimethylphenyl group and a butenedioate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-((2,4,6-Trimethylphenyl)methyl)-1-piperazineethanol (Z)-2-butenedioate typically involves multiple steps. One common method includes the reaction of 2,4,6-trimethylbenzyl chloride with piperazine to form 4-((2,4,6-trimethylphenyl)methyl)piperazine. This intermediate is then reacted with ethylene oxide to yield 4-((2,4,6-trimethylphenyl)methyl)-1-piperazineethanol. Finally, the product is esterified with (Z)-2-butenedioic acid to obtain the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization and chromatography to ensure the final product meets the required specifications.
Analyse Des Réactions Chimiques
Types of Reactions
4-((2,4,6-Trimethylphenyl)methyl)-1-piperazineethanol (Z)-2-butenedioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the trimethylphenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperazine or phenyl derivatives.
Applications De Recherche Scientifique
4-((2,4,6-Trimethylphenyl)methyl)-1-piperazineethanol (Z)-2-butenedioate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 4-((2,4,6-Trimethylphenyl)methyl)-1-piperazineethanol (Z)-2-butenedioate involves its interaction with specific molecular targets. The piperazine ring can interact with various receptors in the body, potentially modulating their activity. The trimethylphenyl group may enhance the compound’s binding affinity and specificity. The butenedioate moiety can influence the compound’s solubility and stability, affecting its overall bioavailability and efficacy.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-((2,4,6-Trimethylphenyl)methyl)piperazine
- 4-((2,4,6-Trimethylphenyl)methyl)-1-piperazineethanol
- (Z)-2-Butenedioic acid derivatives
Uniqueness
4-((2,4,6-Trimethylphenyl)methyl)-1-piperazineethanol (Z)-2-butenedioate is unique due to its combination of functional groups, which confer distinct chemical and biological properties. The presence of the piperazine ring and the trimethylphenyl group allows for versatile chemical modifications, while the butenedioate moiety enhances its solubility and stability.
Propriétés
Numéro CAS |
61014-79-7 |
|---|---|
Formule moléculaire |
C20H30N2O5 |
Poids moléculaire |
378.5 g/mol |
Nom IUPAC |
(E)-but-2-enedioic acid;2-[4-[(2,4,6-trimethylphenyl)methyl]piperazin-1-yl]ethanol |
InChI |
InChI=1S/C16H26N2O.C4H4O4/c1-13-10-14(2)16(15(3)11-13)12-18-6-4-17(5-7-18)8-9-19;5-3(6)1-2-4(7)8/h10-11,19H,4-9,12H2,1-3H3;1-2H,(H,5,6)(H,7,8)/b;2-1+ |
Clé InChI |
QYEWFMJNXXQFGM-WLHGVMLRSA-N |
SMILES isomérique |
CC1=CC(=C(C(=C1)C)CN2CCN(CC2)CCO)C.C(=C/C(=O)O)\C(=O)O |
SMILES canonique |
CC1=CC(=C(C(=C1)C)CN2CCN(CC2)CCO)C.C(=CC(=O)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(E)-(2,4-Dimethoxyphenyl)diazenyl]-N,N-dimethylaniline](/img/structure/B14617358.png)

